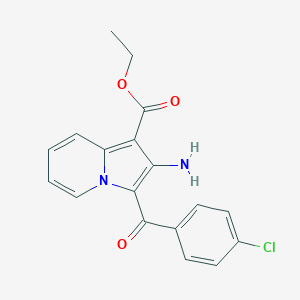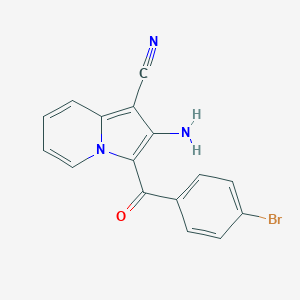![molecular formula C12H17NO3 B502124 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol](/img/structure/B502124.png)
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol is an organic compound that features a benzodioxole moiety attached to a butanol chain via an amino linkage
Métodos De Preparación
The synthesis of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol typically involves the reaction of 1,3-benzodioxole with an appropriate amine and butanol derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the benzodioxole is coupled with an amine under specific conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.
Análisis De Reacciones Químicas
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Condensation: This compound can participate in condensation reactions to form larger molecules, which can be useful in polymer synthesis.
Aplicaciones Científicas De Investigación
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
4-[(1,3-benzodioxol-5-ylmethyl)amino]-1-butanol can be compared with other similar compounds, such as:
1,3-Benzodioxol-5-ylmethyl-propylamine: This compound has a shorter alkyl chain and may exhibit different biological activities.
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: This compound has a carboxylic acid group instead of a hydroxyl group, which can affect its reactivity and interactions with biological targets
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27g/mol |
Nombre IUPAC |
4-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C12H17NO3/c14-6-2-1-5-13-8-10-3-4-11-12(7-10)16-9-15-11/h3-4,7,13-14H,1-2,5-6,8-9H2 |
Clave InChI |
STJLDSPZLJTFOQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCCCO |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502043.png)
![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)
![6-[(3,4-dichloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502047.png)
![6-[(2-fluorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502050.png)
![6-[(4-Fluorophenyl)methylamino]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B502051.png)
![6-[(3-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502053.png)
![1,3-dimethyl-6-{[3-(trifluoromethyl)benzyl]amino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B502054.png)
![6-[(4-chlorobenzyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B502055.png)

![N-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-4-chloroaniline](/img/structure/B502060.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-2-(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetamide](/img/structure/B502061.png)

![2-[4-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B502064.png)
![2-amino-4-(2-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B502065.png)
